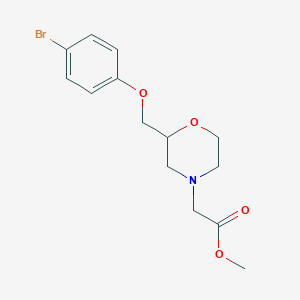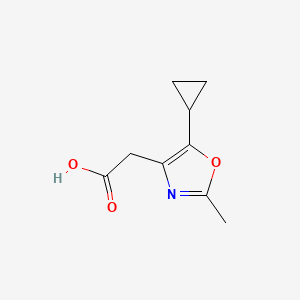
2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(5-ciclopropil-2-metiloxazol-4-il)acético es un compuesto químico con la fórmula molecular C9H11NO3. Se caracteriza por la presencia de un grupo ciclopropilo, un anillo de metiloxazol y una porción de ácido acético.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-(5-ciclopropil-2-metiloxazol-4-il)acético normalmente implica la ciclización de precursores apropiados en condiciones controladas. Un método común involucra la reacción de ciclopropilamina con un derivado de oxazol adecuado, seguido de la introducción del grupo ácido acético a través de reacciones de carboxilación. Las condiciones de reacción a menudo requieren el uso de catalizadores y ajustes específicos de temperatura y presión para asegurar un alto rendimiento y pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de ácido 2-(5-ciclopropil-2-metiloxazol-4-il)acético puede implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos están diseñados para optimizar la eficiencia y escalabilidad del proceso de producción, asegurando una calidad y rentabilidad consistentes.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-(5-ciclopropil-2-metiloxazol-4-il)acético puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir diferentes derivados con grupos funcionales alterados.
Sustitución: La porción de ácido acético puede sustituirse con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones generalmente implican temperaturas controladas, solventes como diclorometano o etanol, y a veces el uso de atmósferas inertes para prevenir reacciones secundarias no deseadas.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, lo que lleva a diversos derivados.
Aplicaciones Científicas De Investigación
El ácido 2-(5-ciclopropil-2-metiloxazol-4-il)acético tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se está llevando a cabo la investigación para explorar su potencial como intermedio farmacéutico y su papel en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(5-ciclopropil-2-metiloxazol-4-il)acético implica su interacción con objetivos moleculares y vías específicas. Se cree que los grupos ciclopropilo y metiloxazol juegan un papel crucial en su actividad biológica, potencialmente interactuando con enzimas o receptores en el cuerpo. Las vías y los objetivos exactos aún están bajo investigación, pero los estudios preliminares sugieren que el compuesto puede modular ciertos procesos bioquímicos, lo que lleva a los efectos observados.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 2-(5-ciclopropil-2-(metoximetil)oxazol-4-il)acético: Este compuesto tiene un grupo metoximetilo en lugar de un grupo metilo, lo que puede alterar su reactividad y actividad biológica.
Ácido 2-(4-cloro-2-(isoxazol-5-il)fenoxi)acético: La presencia de un grupo cloro y un anillo de isoxazol hace que este compuesto sea estructuralmente similar, pero con diferentes propiedades químicas.
Ácido (2-ciclopropil-5-metil-1,3-oxazol-4-il)acético: Este compuesto tiene un anillo de oxazol similar, pero con un patrón de sustitución diferente.
Unicidad
El ácido 2-(5-ciclopropil-2-metiloxazol-4-il)acético es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su grupo ciclopropilo proporciona rigidez a la molécula, mientras que el anillo de metiloxazol contribuye a su reactividad y posibles interacciones con objetivos biológicos.
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
2-(5-cyclopropyl-2-methyl-1,3-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C9H11NO3/c1-5-10-7(4-8(11)12)9(13-5)6-2-3-6/h6H,2-4H2,1H3,(H,11,12) |
Clave InChI |
DZNVHZKXAGJZOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(O1)C2CC2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


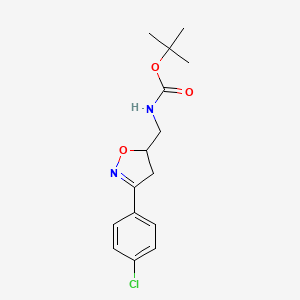
![3-Chloro-N-(2-cyanophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11777648.png)
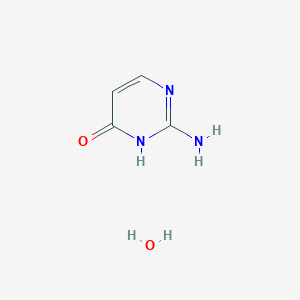
![2-([1,1'-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole](/img/structure/B11777663.png)
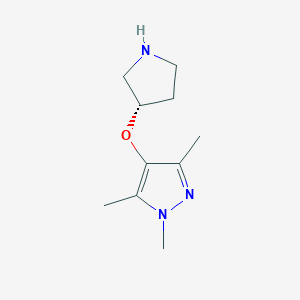
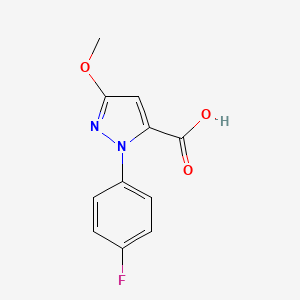
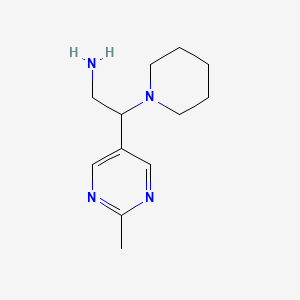
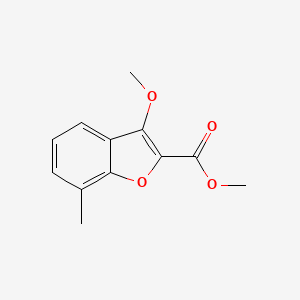
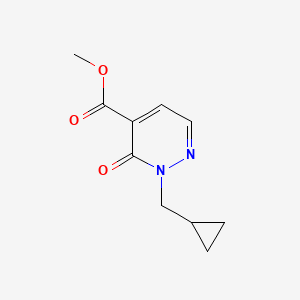
![1-(6-(Ethoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11777697.png)
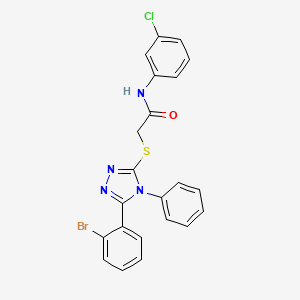
![Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B11777713.png)
![3-Azabicyclo[3.2.1]octan-6-amine dihydrochloride](/img/structure/B11777718.png)
